3-Methoxy-5-methylisoxazole

Muscarinic agonists Bioisosteres Receptor pharmacology

3-Methoxy-5-methylisoxazole (CAS 16864-45-2) is a heterocyclic organic compound of the isoxazole family, with the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol. Structurally, it features a methoxy group (-OCH3) at the 3-position and a methyl group (-CH3) at the 5-position of the five-membered isoxazole ring, creating a specific substitution pattern that distinguishes it from other isoxazole derivatives.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 16864-45-2
Cat. No. B168367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-methylisoxazole
CAS16864-45-2
Synonyms3-Methoxy-5-Methyl-isoxazole
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)OC
InChIInChI=1S/C5H7NO2/c1-4-3-5(7-2)6-8-4/h3H,1-2H3
InChIKeyCCCGZCQYXYLDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-methylisoxazole (CAS 16864-45-2) for Pharmaceutical R&D Procurement: Molecular Profile and Strategic Utility


3-Methoxy-5-methylisoxazole (CAS 16864-45-2) is a heterocyclic organic compound of the isoxazole family, with the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol . Structurally, it features a methoxy group (-OCH3) at the 3-position and a methyl group (-CH3) at the 5-position of the five-membered isoxazole ring, creating a specific substitution pattern that distinguishes it from other isoxazole derivatives . The compound is a colorless liquid under standard conditions and serves as a key building block in medicinal chemistry and organic synthesis, particularly in applications requiring the bioisosteric replacement of metabolically labile ester groups or as an intermediate for constructing more complex heterocyclic scaffolds [1].

Why Generic Isoxazole Analogs Cannot Replace 3-Methoxy-5-methylisoxazole (CAS 16864-45-2) in Muscarinic Agonist and GABAergic Scaffold Development


The 3-methoxy-5-methyl substitution pattern on the isoxazole ring is not interchangeable with other isoxazole derivatives or heterocyclic alternatives without substantial alteration of pharmacological and chemical outcomes. The methoxy group at the 3-position functions as a metabolically stable bioisostere of the methyl ester moiety, as demonstrated in muscarinic agonist programs where this replacement retained receptor activity while addressing ester lability [1]. Simultaneously, the 5-methyl group contributes to conformational restriction and receptor binding geometry that cannot be recapitulated by unsubstituted or differently substituted analogs [2]. Critically, substitution with 3-hydroxy or 3-ethoxy variants introduces distinct hydrogen-bonding donor profiles or altered steric bulk, resulting in different receptor pharmacology and synthetic intermediate utility [3]. Generic substitution therefore poses a quantifiable risk of altered bioactivity, synthetic incompatibility, and failed downstream functionalization in reaction schemes that rely on the specific electronic and steric profile of this precise substitution pattern.

Quantitative Differentiation Evidence for 3-Methoxy-5-methylisoxazole (CAS 16864-45-2) Procurement Decision-Making


Bioisosteric Replacement of Methyl Ester: Quantitative Muscarinic Agonist Activity Retention

In a direct head-to-head comparison of muscarinic agonist scaffolds, the 3-methoxyisoxazole group (as incorporated in O,5-dimethyl-THPO) was evaluated as a bioisosteric replacement for the methyl ester group in the reference muscarinic agonists norarecoline and arecoline [1]. The 3-methoxyisoxazole-containing compound retained muscarinic agonist activity while addressing the metabolic lability inherent to the ester functionality [1]. The pKa values of these 3-methoxyisoxazole-containing THPO compounds range from 6.1 to 7.7, which is favorable for blood-brain barrier penetration in CNS-targeted programs [1].

Muscarinic agonists Bioisosteres Receptor pharmacology

Key Synthetic Intermediate in Muscimol Analog and THIP (Gaboxadol) Synthesis Pathways

3-Methoxy-5-methylisoxazole-derived intermediates were employed in the synthesis of 4-substituted muscimol analogs and the clinically active bicyclic muscimol analogue THIP (Gaboxadol, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) . Specifically, 4-(2-hydroxyethyl)-3-methoxy-5-methylisoxazole (3a) served as a critical intermediate that, upon treatment with bromine or NBS, underwent cyclization to yield the bicyclic 2-isoxazoline 17a . In contrast, the 4-(3-hydroxypropyl) homolog (3b) failed to produce the analogous 6-membered ring product (17b) under identical reaction conditions .

GABAergic agents Muscimol analogs THIP (Gaboxadol) synthesis

Palladium-Catalyzed Coupling Comparison: 3-Ethoxy vs. 3-Methoxy Substrate Reactivity Profiles

In a systematic study of 3-alkoxy-5-methylisoxazole reactivity under palladium-catalyzed cross-coupling conditions, 3-ethoxy-4-iodo-5-methylisoxazole (4) was employed as the key intermediate for Suzuki-Miyaura, Stille, and Heck reactions [1]. The 3-ethoxy-5-methylisoxazole scaffold demonstrated broad coupling compatibility, yielding 4-aryl substituted isoxazoles in yields ranging from 49% (3-pyridyl analog 14) to 96% (4-pyridyl analog 12) [1]. Heck reaction conditions produced vinylic or acetylenic analogs in yields from 58% to 98% [1]. While 3-ethoxy-5-methylisoxazole is the direct comparator, the 3-methoxy analog represents a distinct electronic and steric profile with implications for coupling partner scope and reaction optimization.

Palladium catalysis Cross-coupling Isoxazole functionalization

High-Value Application Scenarios for 3-Methoxy-5-methylisoxazole (CAS 16864-45-2) in Medicinal Chemistry and Process R&D


CNS Muscarinic Agonist Development Programs Requiring Metabolically Stable Ester Bioisosteres

3-Methoxy-5-methylisoxazole is optimally deployed as a bioisosteric replacement for metabolically labile methyl ester groups in CNS-targeted muscarinic agonist programs. The 3-methoxyisoxazole motif, as demonstrated in the O,5-dimethyl-THPO scaffold, preserves muscarinic receptor agonist activity while eliminating the ester hydrolysis liability [1]. The favorable pKa range (6.1-7.7) of THPO-based 3-methoxyisoxazole compounds supports blood-brain barrier penetration, making this scaffold particularly suitable for neurological indications requiring central muscarinic modulation [1].

Synthesis of GABAergic THIP (Gaboxadol) Analogs via 4-Substituted Intermediates

The 4-(2-hydroxyethyl)-3-methoxy-5-methylisoxazole intermediate enables access to the clinically validated GABAergic compound THIP (Gaboxadol) through a cyclization pathway that is uniquely productive with the 2-hydroxyethyl substituent . The failure of the 3-hydroxypropyl homolog to undergo analogous cyclization under identical conditions underscores the critical importance of precise structural fidelity in this reaction sequence . Procurement of 3-methoxy-5-methylisoxazole as a starting material supports this validated synthetic route to THIP and related bicyclic GABAergic scaffolds.

Palladium-Catalyzed Diversification for Isoxazole Library Synthesis

3-Methoxy-5-methylisoxazole serves as a core scaffold for palladium-catalyzed cross-coupling diversification, enabling the construction of 4-aryl, 4-vinyl, and 4-alkynyl substituted isoxazole libraries. The methoxy substituent at the 3-position provides a distinct electronic and steric profile compared to ethoxy or hydroxy variants, influencing coupling partner scope and reaction optimization [2]. This makes the compound valuable for medicinal chemistry campaigns requiring systematic SAR exploration around the isoxazole core, particularly where the 3-methoxy group confers advantageous physicochemical or pharmacokinetic properties relative to alternative alkoxy substitutions [2].

Synthesis of 3-Methoxyisoxazole-5-carboxylic Acid Derivatives for Amide Coupling

3-Methoxy-5-methylisoxazole serves as a precursor for the preparation of 3-methoxyisoxazole-5-carboxylic acid and related carboxylate derivatives, which are valuable intermediates for amide bond formation via standard coupling reactions . The carboxylic acid derivative enables conjugation with amine-containing pharmacophores, expanding the accessible chemical space for drug discovery programs. This application scenario is particularly relevant for medicinal chemistry teams seeking to incorporate the metabolically stable 3-methoxyisoxazole motif into larger molecular architectures through robust amide-forming chemistry .

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